This is a naturally occurring amino acid found in proteins. The presence of L-threonine in the molecule might influence its solubility or targeting properties within a cellular environment. However, the specific role of L-threonine in the context of this molecule for research purposes remains unclear and requires further investigation.
This part of the molecule likely serves as a counterion to balance the negative charge of the NPS group. It might also influence the overall solubility and stability of the compound in aqueous solutions.
N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is a chemical compound with the molecular formula C22H35N3O5S and a CAS number of 14921-33-6. This compound is characterized by its crystalline form, typically appearing yellow in color. It is derived from L-threonine, an essential amino acid, and features a nitrophenylsulfenyl group that enhances its reactivity and potential biological activity .
Research indicates that N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt exhibits significant biological activity. It has been studied for its potential role in biochemical pathways and may serve as a protecting group in peptide synthesis. Its unique structure allows it to interact with various biological targets, potentially influencing enzyme activity or cellular signaling pathways .
The synthesis of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt typically involves the following steps:
N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt stands out due to its unique combination of nitrophenyl and sulfenyl functionalities, which enhance its reactivity and versatility in chemical and biological contexts .
Interaction studies involving N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt have revealed its potential to bind with various biomolecules. These interactions can influence enzymatic activity or cellular processes. Research is ongoing to elucidate the specific mechanisms by which this compound interacts with proteins and other cellular components, which may lead to novel therapeutic applications .
Several compounds share structural similarities with N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt, including:
Compound Name | Functional Groups |
NPS-Mediated Coupling Reactions in Peptide AssemblyThe NPS group serves as a transient protector for amino groups during peptide synthesis. Introduced by Zervas et al. in the 1960s, it reacts with primary amines via o-nitrophenylsulfenyl chloride (NPS-Cl) to form sulfenamides, which are stable under basic conditions but cleavable under mild acidic or reductive environments. For example, Barzilay and Lapidot demonstrated its utility in synthesizing phosphatidylethanolamine, where NPS-protected ethanolamine was condensed with phosphatidic acid using dicyclohexylcarbodiimide (DCC). The NPS group was subsequently removed with lithium thiosulfate or brief HCl treatment, achieving yields of 75–85%. Key Reaction Pathway:
This method minimizes racemization, a critical advantage in stereosensitive syntheses. Optimization of Sulfenylation Conditions Using N-Chlorosuccinimide (NCS)Recent advancements employ NCS to generate sulfenyl chlorides (in situ) for efficient sulfenylation. Sharma et al. developed an NCS-mediated protocol for sulfenylating enaminones of L-α-amino esters at room temperature. The method avoids transition metals and harsh oxidants, preserving chiral integrity and side-chain functionalities: Optimized Conditions:
NCS oxidizes thiols to sulfenyl chlorides (R-SCl), which rapidly couple with enaminones via cross-dehydrogenative coupling (CDC). This approach is superior to traditional methods requiring elevated temperatures or metal catalysts. Role of Dicyclohexylammonium as Counterion in StabilizationThe dicyclohexylammonium (DCHA) counterion in N-O-Nitrophenylsulfenyl-L-threonine salt enhances stability through:
Table 1: Stability Comparison of DCHA Salts vs. Free Acids
Comparative Analysis with Traditional Protecting GroupsThe NPS group offers distinct advantages over conventional protectors like tert-butoxycarbonyl (Boc) and trityl (Trt): Table 2: Protecting Group Comparison The NPS group’s mild deprotection conditions (e.g., 1% HCl in ethanol) reduce side reactions, making it ideal for acid-labile peptides. In contrast, Boc deprotection requires strong acids like TFA, which can degrade sensitive substrates. N-O-Nitrophenylsulfenyl-L-threonine di(cyclohexyl)ammonium salt represents a specialized protecting group reagent that has found significant applications in modern peptide synthesis methodologies [1] . This compound, with the molecular formula C22H35N3O5S and molecular weight of 453.6 g/mol, combines the nitrophenylsulfenyl protecting group with the threonine amino acid backbone, stabilized as a dicyclohexylammonium salt [1]. The compound's unique structural features enable its utilization across multiple peptide chemistry applications, particularly in scenarios requiring selective protection and deprotection strategies. Protection of Threonine Residues in Solid-Phase SynthesisThe nitrophenylsulfenyl group functions as an effective amino-protecting group for threonine residues during solid-phase peptide synthesis [4] [18]. This protecting group strategy offers several advantages over conventional Boc and Fmoc protection schemes, particularly in terms of cleavage conditions and orthogonality [4] [18]. The nitrophenylsulfenyl protection is readily removed under mild acidic conditions, including treatment with acetic acid in aqueous alcohol solutions or with hydrogen chloride or hydrogen bromide [4]. Research has demonstrated that nitrophenylsulfenyl-protected amino acids can be efficiently coupled using active ester methodologies [4] [23]. The compound serves as a precursor for generating active esters, particularly o-nitrophenyl esters, which exhibit enhanced reactivity compared to their para-substituted counterparts [23]. These active esters facilitate efficient peptide bond formation while maintaining optical purity of the synthesized peptides [4].
The dicyclohexylammonium salt form enhances the solubility and stability of the nitrophenylsulfenyl-threonine derivative, making it more suitable for solid-phase synthesis applications [20] [21]. This salt formation strategy is commonly employed in peptide chemistry to improve the handling characteristics of amino acid derivatives while maintaining their reactivity [20] [24]. Use in Serine/Threonine Ligation Strategies for Unprotected PeptidesThe compound plays a crucial role in serine/threonine ligation methodologies, which enable the convergent assembly of peptide segments without requiring side-chain protection [6] [15]. These ligation strategies utilize the natural reactivity of N-terminal serine and threonine residues to facilitate peptide bond formation through chemoselective mechanisms [6] [15]. In serine/threonine ligation protocols, peptide segments bearing C-terminal salicylaldehyde esters react with peptides containing N-terminal serine or threonine residues [15]. The reaction proceeds through imine formation followed by intramolecular cyclization involving the β-hydroxyl group of the serine or threonine residue [6]. This process generates an oxazolidine intermediate that undergoes O→N acyl transfer to form a stable amide linkage [6] [15]. Research findings indicate that the ligation efficiency is influenced by the positioning of lysine residues within the peptide sequence [6]. Competitive experiments have shown that lysine residues positioned at the second position relative to the N-terminal serine exhibit accelerated reaction rates compared to lysine-free peptides [6]. This enhancement is attributed to a proximity-induced mechanism involving an 11-membered ring transition state [6].
The nitrophenylsulfenyl protection strategy can be integrated into these ligation protocols to provide additional selectivity and control over the reaction sequence [4] [18]. The mild cleavage conditions required for nitrophenylsulfenyl removal are compatible with the aqueous conditions typically employed in serine/threonine ligation reactions [4] [15]. Synthesis of Phosphatidylethanolamine Derivatives via Amino Group BlockingN-O-Nitrophenylsulfenyl-L-threonine di(cyclohexyl)ammonium salt finds application in the synthesis of phosphatidylethanolamine derivatives through amino group blocking strategies [7] [9]. Phosphatidylethanolamine represents a crucial membrane phospholipid that can be chemically modified through selective protection of its amino functionality [7] [9]. The nitrophenylsulfenyl group serves as an effective blocking agent for primary amino groups in phosphatidylethanolamine synthesis pathways [7]. This protection strategy enables selective modification of other functional groups within the molecule while preserving the amino functionality for subsequent reactions [9]. The approach is particularly valuable in the preparation of phosphatidylethanolamine adducts that serve as mediators in membrane protein modification under oxidative stress conditions [9]. Structural studies of phosphatidylethanolamine methyltransferases have revealed the importance of amino group positioning in substrate recognition and catalytic activity [7]. The enzyme active site accommodates ethanolamine derivatives of varying sizes through specific hydrophobic interactions involving conserved residues [7]. These findings inform the design of synthetic strategies that utilize amino group protection to modulate substrate specificity and reaction selectivity [7].
The dicyclohexylammonium salt formation strategy employed in the title compound provides insights into optimizing the stability and reactivity of amino-protected phospholipid derivatives [20] [21]. This approach can be extended to phosphatidylethanolamine chemistry to enhance the synthetic utility of these important membrane components [20]. Utility in Imino Peptide Synthesis and Functional Group IntroductionThe compound demonstrates utility in imino peptide synthesis applications, where the nitrophenylsulfenyl group facilitates controlled introduction of functional groups at specific positions within peptide sequences [18]. Imino peptides represent a specialized class of peptide analogs that contain imine linkages in place of traditional amide bonds, offering unique structural and biological properties . The nitrophenylsulfenyl protection strategy enables the selective modification of amino acid residues during imino peptide assembly [18]. The protecting group can be removed under conditions that preserve imine functionality, allowing for the introduction of diverse functional groups at specific positions [4] [18]. This selectivity is crucial for generating imino peptides with defined structural features and biological activities . Research has shown that nitrophenylsulfenyl derivatives can undergo various chemical transformations, including oxidation, reduction, and substitution reactions . Oxidation reactions convert the nitrophenylsulfenyl group to sulfoxides or sulfones, while reduction can generate amino derivatives . Substitution reactions enable the replacement of the nitrophenylsulfenyl group with other nucleophiles, including thiols, amines, or alcohols .
The mechanism of action involves the nitrophenylsulfenyl group acting as a leaving group that can be displaced by various nucleophiles under appropriate reaction conditions . This versatility makes the compound valuable for introducing diverse functional groups into peptide structures through post-synthetic modification approaches [18]. Dates
Modify: 2024-04-14
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